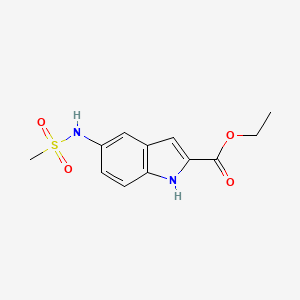

Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC13756382

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O4S |

|---|---|

| Molecular Weight | 282.32 g/mol |

| IUPAC Name | ethyl 5-(methanesulfonamido)-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O4S/c1-3-18-12(15)11-7-8-6-9(14-19(2,16)17)4-5-10(8)13-11/h4-7,13-14H,3H2,1-2H3 |

| Standard InChI Key | JIKNCQOTMSZCCM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 5-(methanesulfonamido)-1H-indole-2-carboxylate, delineates its core structure:

-

A 1H-indole scaffold forms the aromatic backbone.

-

A methylsulfonamido group (-NHSO₂CH₃) occupies the 5-position, introducing hydrogen-bonding capabilities.

-

An ethyl ester (-COOCH₂CH₃) at the 2-position enhances solubility in organic solvents .

The canonical SMILES string CCOC(=O)C1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C provides a machine-readable representation, while the InChIKey JIKNCQOTMSZCCM-UHFFFAOYSA-N ensures unique identification in chemical databases .

Physicochemical Properties

Key properties include:

-

Molecular weight: 282.32 g/mol

-

Polar surface area: Estimated at 98.9 Ų (calculated using fragment contributions from the sulfonamido and carboxylate groups)

-

LogP: Predicted ~2.1 (indicating moderate lipophilicity suitable for blood-brain barrier penetration) .

Table 1: Comparative Analysis of Indole Derivatives

Synthesis and Optimization Strategies

Synthetic Pathways

While no explicit synthesis is documented for this compound, indole derivatives are typically synthesized via:

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.

-

Hemetsberger–Knittel Reaction: Thermolytic cyclization of azidocinnamates, as demonstrated in related 5-chloroindole-2-carboxylates .

-

Friedel–Crafts Acylation: For introducing substituents at the 3-position, followed by reduction (e.g., triethylsilane) to alkyl groups .

For Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate, a plausible route involves:

-

Step 1: Sulfonamidation of 5-aminoindole-2-carboxylate using methanesulfonyl chloride.

-

Step 2: Esterification with ethanol under acidic conditions .

Structural Modifications

Critical parameters influencing bioactivity in analogous compounds include:

-

C3 Substituent Length: Hexyl groups enhance binding affinity (e.g., K B = 89.1 nM for a CB1 modulator) .

-

Electron-Withdrawing Groups at C5: Chloro or sulfonamido groups improve metabolic stability .

-

Linker Flexibility: Phenethyl spacers between the indole and aryl groups optimize receptor interactions .

Biological Relevance and Mechanistic Insights

Allosteric Modulation of Cannabinoid Receptors

Structurally related indole-2-carboxamides exhibit dual behavior as CB1 receptor modulators:

-

Positive Allosteric Modulation: Enhance orthosteric agonist binding (α = 24.5 for compound 12d) .

-

Functional Antagonism: Inhibit G-protein coupling while promoting β-arrestin-mediated ERK phosphorylation .

This paradoxical activity suggests Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate could serve as a scaffold for biased ligands targeting G protein-coupled receptors (GPCRs).

Future Directions and Applications

Targeted Drug Discovery

-

Oncology: Indole cores inhibit tubulin polymerization; sulfonamides exhibit carbonic anhydrase IX/XII inhibition in hypoxic tumors.

-

Neuropharmacology: CB1 modulation potential for treating pain, anxiety, and substance use disorders .

Chemical Biology Probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume